molecular formula C7H10 B7770645 Cyclopentylacetylene CAS No. 54140-30-6

Cyclopentylacetylene

Cat. No.: B7770645
CAS No.: 54140-30-6
M. Wt: 94.15 g/mol
InChI Key: TXVJSWLZYQMWPC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentylacetylene can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with acetylene. This Grignard reaction requires anhydrous conditions and is typically carried out in an inert atmosphere to prevent the reaction with moisture.

Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic dehydrogenation of cyclopentyl ethane. This process involves the use of a metal catalyst, such as palladium or platinum, at elevated temperatures. The reaction conditions must be carefully controlled to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Cyclopentylacetylene undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form cyclopentyl ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation of this compound in the presence of a metal catalyst, such as palladium on carbon, results in the formation of cyclopentane.

    Substitution: The acetylene group can participate in nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.

Major Products:

    Oxidation: Cyclopentyl ketone.

    Reduction: Cyclopentane.

    Substitution: Various substituted cyclopentyl derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopentylacetylene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: Research into its biological activity is ongoing, with studies exploring its potential as a precursor to bioactive compounds.

    Medicine: While not widely used in medicine, derivatives of this compound are being investigated for their pharmacological properties.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

Cyclopentylacetylene can be compared to other similar compounds, such as cyclohexylacetylene and cyclopropylacetylene. These compounds share the presence of a cycloalkane ring attached to an acetylene group but differ in the size of the ring. This compound is unique due to the five-membered ring, which imparts different chemical properties and reactivity compared to its six-membered and three-membered counterparts.

Comparison with Similar Compounds

  • Cyclohexylacetylene
  • Cyclopropylacetylene
  • Phenylacetylene
  • 3-Phenyl-1-propyne

Cyclopentylacetylene’s unique structure and reactivity make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethynylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10/c1-2-7-5-3-4-6-7/h1,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVJSWLZYQMWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074726
Record name Cyclopentane, ethynyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930-51-8, 54140-30-6
Record name Cyclopentylacetylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentyl acetylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054140306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentane, ethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopentylacetylene
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